molecular formula C15H14N2O B1601223 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine CAS No. 79707-53-2

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine

Cat. No. B1601223
CAS RN: 79707-53-2
M. Wt: 238.28 g/mol
InChI Key: BWMDUDCGBRNUQT-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine (BZMIP) is a heterocyclic aromatic compound that has been studied extensively as a potential therapeutic agent due to its unique structure and chemical properties. BZMIP has been found to have a wide range of biological activities, including anti-inflammatory, antiviral, antifungal, and antitumor activities. It has also been studied for its potential to modulate the immune system and to inhibit the growth of cancer cells.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Substituted Pyridones : The compound serves as a novel cyclic intermediate in the synthesis of well-known Fe III chelators. Its structural identity was established using single-crystal X-ray crystallography, highlighting its significance in synthetic chemistry (Wireko et al., 1995).

Medicinal Chemistry and Drug Development

  • Antiulcer Agent Research : Studies have synthesized new imidazo[1,2-a]pyridines, including 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine, as potential antisecretory and cytoprotective antiulcer agents. These compounds demonstrated good cytoprotective properties in various models (Starrett et al., 1989).
  • Gamma-Secretase Modulators for Alzheimer's Disease : Imidazopyridine derivatives, including this compound, represent a new class of scaffold for gamma-secretase modulators, which may be useful in managing Alzheimer's disease. They selectively inhibit the production of amyloid-β 42 (Aβ42) and demonstrate potential as therapeutic agents (Sekioka et al., 2018).

Biological and Chemical Properties

  • Synthesis of Imidazo[1,2-a]pyridines : Research on the aqueous synthesis of methylimidazo[1,2-a]pyridines without deliberate addition of catalysts includes studies of compounds like this compound. This study contributes to the understanding of chemical properties and potential applications in various reactions (Mohan et al., 2013).
  • Potential Anticancer Activity : Benzimidazole-based mono/dinuclear Zn(II) complexes with this compound exhibited potential anticancer activity against human carcinoma cells. These studies open avenues for exploring novel therapeutic agents in cancer treatment (Zhao et al., 2015).

properties

IUPAC Name

2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-12-10-17-9-5-8-14(15(17)16-12)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMDUDCGBRNUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552086
Record name 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79707-53-2
Record name 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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